2,3,4-Trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene
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Overview
Description
2,3,4-Trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene is a chlorinated thiophene derivative. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties. This particular compound is characterized by the presence of multiple chlorine atoms, which significantly influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene typically involves chlorination reactions. One common method is the Friedel-Crafts acylation followed by chlorination. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple chlorine atoms, it readily participates in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted thiophenes, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
2,3,4-Trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4-Trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene involves its interaction with specific molecular targets. The chlorine atoms enhance its electrophilic nature, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trichloro-4-(2,3,4,5-tetrachlorophenyl)phenol: Another chlorinated aromatic compound with similar properties.
Pentachloropyridine: A perhalogenated heterocyclic compound used in organic synthesis.
Uniqueness
2,3,4-Trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene is unique due to its specific arrangement of chlorine atoms and the thiophene ring. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
71906-18-8 |
---|---|
Molecular Formula |
C10HCl7S |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2,3,4-trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene |
InChI |
InChI=1S/C10HCl7S/c11-2-1-3(12)6(14)4(5(2)13)9-7(15)8(16)10(17)18-9/h1H |
InChI Key |
KDSDCDNFHRZMDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C2=C(C(=C(S2)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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